molecular formula C10H10BrNO2 B1331478 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 61579-06-4

n-(3-Bromophenyl)-3-oxobutanamide

Cat. No.: B1331478
CAS No.: 61579-06-4
M. Wt: 256.1 g/mol
InChI Key: RSQFOIHPOUSQTO-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-oxobutanamide (CAS 61579-06-4) is a high-purity brominated β-keto amide building block with a molecular weight of 256.10 g/mol and the formula C₁₀H₁₀BrNO₂ . This compound is part of the 3-oxobutanamide family, which are privileged dicarbonyl compounds with significant applications as intermediates in the synthesis of bioactive heterocycles and pharmaceutical scaffolds . Researchers value this chemical for its reactive ketone and amide functional groups, making it a versatile precursor in organic and medicinal chemistry. A key area of research for this specific compound and its analogs is in predictive toxicology. Studies have investigated 3-oxobutanamides for their effects on human lymphocytes and isolated mitochondria, with findings indicating that derivatives containing a bromophenyl moiety can exhibit significant cytotoxic activity . The presence of the bromine atom on the phenyl ring is suggested to enhance this biological activity, potentially due to increased molecular size and lipophilicity . This makes this compound a relevant compound for in-vitro toxicity assessment and mitochondrial function studies, which are critical for early-stage drug development safety profiling . The product is classified with the signal word "Warning" and hazard statement H302 (Harmful if swallowed) . It is recommended to store the material sealed in a dry environment at room temperature . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFOIHPOUSQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976321
Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61579-06-4, 6085-25-2
Record name 61579-06-4
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Record name N-(3-Bromophenyl)-3-oxobutanimidic acid
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Record name N-(3-bromophenyl)-3-oxobutanamide
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Synthetic Methodologies for N 3 Bromophenyl 3 Oxobutanamide

General Strategies for β-Ketoamide Synthesis Relevant to N-(3-Bromophenyl)-3-oxobutanamide Precursors

The construction of the β-ketoamide functional group is a cornerstone of modern organic synthesis, with numerous methods developed to access this versatile moiety. These strategies often involve the formation of a carbon-carbon bond adjacent to a carbonyl group, followed by or concurrent with the formation of the amide linkage.

A primary and direct method for the synthesis of β-ketoamides is the amidation of β-keto esters. This approach involves the reaction of a β-keto ester, such as ethyl acetoacetate (B1235776) or a related derivative, with an amine. In the context of this compound, this would entail the reaction of a suitable acetoacetate ester with 3-bromoaniline (B18343).

The reaction is typically carried out at elevated temperatures, sometimes in the presence of a catalyst or with the removal of the alcohol byproduct to drive the equilibrium towards the product. The general transformation can be represented as:

Reactants: A β-keto ester (e.g., ethyl acetoacetate) and an aniline (B41778) (e.g., 3-bromoaniline).

Product: The corresponding β-ketoamide (this compound) and an alcohol.

This method's viability is supported by documented syntheses of related N-aryl-3-oxobutanamides. researchgate.netresearchgate.net

Diketene (B1670635) is a highly reactive and versatile reagent in organic synthesis and serves as a direct precursor to the acetoacetyl group. The reaction of diketene with amines is a well-established and efficient method for the preparation of β-ketoamides. The reaction proceeds through the nucleophilic attack of the amine on the β-lactone ring of diketene, leading to ring-opening and the formation of the corresponding N-substituted acetoacetamide (B46550).

For the synthesis of this compound, this would involve the direct reaction of 3-bromoaniline with diketene. This method is often preferred due to its atom economy and the commercial availability of diketene. researchgate.netresearchgate.net

Reactant 1Reactant 2Product
3-BromoanilineDiketeneThis compound

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester that is highly acidic and serves as a potent acylating agent upon reaction with amines and subsequent thermal decomposition. google.comnih.gov The synthesis of β-ketoamides using Meldrum's acid typically involves two key steps:

Reaction with an amine: Meldrum's acid reacts with an amine, in this case, 3-bromoaniline, to form a monoamido-malonic acid derivative. This reaction is often facilitated by activating the Meldrum's acid or by heating the reactants together. researchgate.netgoogle.com

Decarboxylation: The resulting intermediate is then heated, often in the presence of a solvent, to induce decarboxylation and generate the final β-ketoamide.

This approach offers an alternative to the use of β-keto esters or diketene and can be particularly useful for certain substrates. researchgate.netrsc.org

The use of α-diazo ketones provides another synthetic entry to β-ketoamides. researchgate.netresearchgate.net One common strategy involves the Wolff rearrangement of an α-diazo ketone to form a ketene, which can then be trapped by an amine to yield the β-ketoamide. organic-chemistry.org

Alternatively, α-diazo-β-keto esters can be synthesized and subsequently converted to β-ketoamides. nih.govmdpi.comrsc.org The synthesis of these diazo compounds can be achieved through diazo transfer reactions with β-keto esters. mdpi.comnih.gov

While a more complex route, the chemistry of α-diazo compounds offers a range of possibilities for constructing complex molecular architectures. organic-chemistry.orgnih.gov

Enamines and enolates are key nucleophilic intermediates in organic synthesis, and their acylation is a fundamental method for forming carbon-carbon bonds. taylorfrancis.com The synthesis of β-ketoamides can be achieved by the acylation of amide enolates. nih.gov However, the generation of enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton. nih.gov

To circumvent this, strategies using enamino amides as synthetic equivalents of amide enolates have been developed. nih.govorganic-chemistry.org These enamino amides can be acylated at the α-carbon, and subsequent fragmentation of the intermediate leads to the desired β-ketoamide. nih.gov This approach provides a powerful tool for the synthesis of a wide range of functionalized β-ketoamides. researchgate.net

IntermediateReactionProduct
Amide EnolateAcylationβ-Ketoamide
Enamino AmideAcylation followed by fragmentationβ-Ketoamide

The Passerini reaction is a multi-component reaction involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct product is not a β-ketoamide, certain Passerini adducts can be chemically transformed into them. researchgate.netresearchgate.netrsc.org

Specifically, the Passerini reaction between glyoxals, isocyanides, and acetic acid yields adducts that can be reduced to form β-ketoamides. researchgate.net This multi-step approach, while less direct, can be valuable for accessing β-ketoamides with specific substitution patterns that may be difficult to obtain through other methods. researchgate.net

Chiral Sulfinimine-Mediated Rearrangements for Stereoselective β-Ketoamide Synthesis

A significant challenge in the synthesis of α-substituted 1,3-dicarbonyl compounds, including β-ketoamides, is the control of stereochemistry at the α-position, which is prone to racemization through keto-enol tautomerization. nih.govresearchgate.net A modern and powerful strategy to overcome this challenge involves the use of chiral sulfinimines in a rearrangement reaction to produce enantioenriched β-ketoamides. nih.govresearchgate.net

This method hinges on the reaction of a chiral N-tert-butanesulfinyl imine with a keteniminium ion, which is generated in situ from an unfunctionalized amide through electrophilic activation. nih.gov The subsequent dntb.gov.uadntb.gov.ua-sigmatropic sulfonium (B1226848) rearrangement proceeds with a high degree of chirality transfer from the sulfur atom to the α-carbon of the β-ketoamide. nih.govresearchgate.net A key advantage of this approach is its ability to deliver stereochemically stable amide products directly, avoiding the need for chiral auxiliaries on the amide nitrogen that often require harsh cleavage conditions. nih.gov

The general mechanism involves the following key steps:

Electrophilic Activation: An amide is activated with an electrophile, such as triflic anhydride (B1165640), to form a highly reactive keteniminium ion.

Sulfinimine Addition: A chiral sulfinimine adds to the keteniminium ion.

dntb.gov.uadntb.gov.ua-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted, stereoselective dntb.gov.uadntb.gov.ua-sigmatropic sulfonium rearrangement. nih.govresearchgate.net This step establishes the new stereocenter.

Hydrolysis: The sulfenylimine intermediate is hydrolyzed to yield the final, enantioenriched β-ketoamide. researchgate.net

This protocol exhibits broad functional group tolerance and excellent chemoselectivity. nih.govresearchgate.net The use of enantiopure sulfinamides, often referred to as Ellman's auxiliary, is crucial for inducing high levels of stereocontrol in the final product. researchgate.netsigmaaldrich.com While this specific methodology has not been explicitly reported for the synthesis of this compound, it represents a state-of-the-art strategy for accessing chiral analogues.

Other Emerging Protocols for β-Oxoamide Formation

Beyond sulfinimine-mediated methods, several other innovative protocols for the synthesis of β-oxoamides (also known as β-ketoamides) have been developed. These methods offer alternative pathways that can provide advantages in terms of substrate scope, reaction conditions, or starting material availability.

One notable method involves the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.net In this approach, a malonic acid mono-amide is treated with two equivalents of a strong base (e.g., n-butyllithium) to form a dilithiated intermediate. This dianion is then acylated with an appropriate acid chloride. A final acidic workup promotes decarboxylation, yielding the desired β-ketoamide in good to excellent yields. researchgate.net

Another effective strategy is the aminolysis of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones, commonly known as acyl Meldrum's acids. researchgate.net These activated esters react readily with various primary and secondary amines to afford the corresponding β-oxo carboxamides in high yields under mild conditions. researchgate.net

Catalytic direct amidation represents a more atom-economical approach, forming the amide bond from a carboxylic acid and an amine with the loss of only a water molecule. nih.gov Boric acid derivatives, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have emerged as effective catalysts for these transformations, even for challenging substrates like electron-deficient anilines. nih.gov The reaction can often be performed at high concentrations in non-traditional solvents like tert-butyl acetate, which simplifies purification. nih.gov

The Vilsmeier reaction of β-oxo amide derivatives has also been explored as a route to functionalized heterocycles, demonstrating the versatile reactivity of the β-oxo amide core structure. sioc-journal.cn These emerging protocols collectively provide a diverse toolkit for the synthesis of β-oxoamides, including this compound.

Specific Synthetic Pathways to this compound

The synthesis of the title compound, this compound, can be accomplished through several strategic pathways, primarily involving the formation of an amide bond between a 3-bromoaniline precursor and an acetoacetyl moiety.

Direct Amidation of Acetoacetic Acid Derivatives with 3-Bromoaniline

The most direct and common method for synthesizing this compound is the direct condensation of 3-bromoaniline with an acetoacetic acid derivative. chula.ac.th One of the most frequently used reagents for this purpose is ethyl acetoacetate. The reaction typically involves heating a mixture of 3-bromoaniline and ethyl acetoacetate, often without a solvent. raco.cat The high temperatures (e.g., 160°C) drive the reaction forward by facilitating the nucleophilic attack of the aniline's amino group on the ester carbonyl and by removing the ethanol (B145695) byproduct. chula.ac.th

Alternatively, diketene can be used as the acetoacetylating agent. This reaction is often performed in an organic solvent. chemicalbook.com The high reactivity of diketene allows for the reaction to proceed under milder conditions compared to the condensation with ethyl acetoacetate.

Table 1: Comparison of Acetoacetylating Agents for Direct Amidation

Acetoacetylating AgentTypical ConditionsAdvantagesDisadvantages
Ethyl AcetoacetateHigh temperature (e.g., 160°C), neat or with solvent chula.ac.thReadily available, stableRequires high temperatures, ethanol byproduct
DiketeneOrganic solvent, cooler temperaturesHighly reactive, often faster reactionLess stable, requires careful handling

Strategic Incorporation of Bromophenyl Moieties via Pre-functionalized Aniline Derivatives

In more complex syntheses, it may be advantageous to introduce the bromophenyl group strategically. This often involves protecting the amino group of 3-bromoaniline to prevent its interference with subsequent chemical transformations. ncert.nic.in

A common strategy is the acetylation of the amino group to form the corresponding acetanilide. The -NHCOCH₃ group is less activating than the -NH₂ group, which allows for more controlled electrophilic substitution reactions on the aromatic ring. ncert.nic.in After performing the desired transformations on other parts of the molecule, the acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the amine, which is then available for the final amidation step to form the β-ketoamide.

This approach is particularly useful when the synthesis requires reactions that are incompatible with a free amino group, such as certain metal-catalyzed cross-coupling reactions or strong oxidations. While direct C-H functionalization of aniline derivatives is an active area of research, these methods often target the ortho or para positions, making the synthesis of a meta-substituted product like this compound via this route more challenging. nih.gov Therefore, using a pre-brominated aniline is the most straightforward approach.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

For direct amidation reactions, particularly those that are sluggish, catalytic systems can be employed. While the thermal condensation of 3-bromoaniline and ethyl acetoacetate can proceed without a catalyst, the use of a Lewis acid or a specific amidation catalyst could potentially lower the required temperature and reaction time. For instance, various catalysts are known to promote the amidation of β-ketoesters. google.com

The optimization process typically involves systematically varying one parameter while keeping others constant to determine its effect on the reaction outcome. For example, when using a catalyst, its loading would be varied to find the minimum amount required for efficient conversion, as excessively high catalyst loading can lead to side reactions and increased costs. researchgate.net

Table 2: Illustrative Optimization Parameters for a Catalyzed Amidation

ParameterVariationMonitored OutcomeRationale
Catalyst Loading0.5 mol% to 10 mol%Reaction yield, purityDetermine the optimal balance between reaction rate and cost/side reactions. researchgate.net
Temperature80°C to 140°CReaction rate, byproduct formationFind the lowest temperature for efficient conversion to minimize thermal degradation.
SolventToluene, Xylene, tert-Butyl Acetate, NoneYield, solubility, ease of workupThe solvent can affect reagent solubility and the efficiency of water/ethanol removal. nih.gov
Reaction Time1h to 48hConversion of starting materialEnsure the reaction goes to completion without degrading the product.

By systematically adjusting these conditions, a robust and efficient protocol for the synthesis of this compound can be developed, maximizing both yield and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for N 3 Bromophenyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of N-(3-bromophenyl)-3-oxobutanamide, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region. The protons of the methylene (B1212753) group adjacent to the carbonyl and amide functionalities, and the methyl protons of the acetyl group, will exhibit characteristic chemical shifts and splitting patterns, providing crucial connectivity information.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (C-H)7.0 - 8.0Multiplet (m)
Amide (N-H)Broad singlet (br s)Broad singlet (br s)
Methylene (CH₂)~3.5Singlet (s) or AB quartet
Methyl (CH₃)~2.3Singlet (s)
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom. The carbonyl carbons of the amide and ketone groups will be observed at the most downfield chemical shifts. The carbon atoms of the aromatic ring will appear in the intermediate region, with their specific shifts influenced by the bromine and amide substituents. The methylene and methyl carbons will be found in the most upfield region of the spectrum.

Carbon Type Typical Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)~165 - 175
Ketone Carbonyl (C=O)~200 - 210
Aromatic (C-Br)~120 - 125
Aromatic (C-H)~115 - 140
Aromatic (C-N)~135 - 145
Methylene (CH₂)~45 - 55
Methyl (CH₃)~25 - 35
Note: These are approximate ranges and can be influenced by experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni.lunih.gov The IR spectrum of this compound is expected to show characteristic absorption bands. uni.lunih.gov The presence of two carbonyl groups (amide and ketone) will result in strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amide will appear as a distinct band around 3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-HStretch3250 - 3350
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Ketone C=OStretch1700 - 1725
Amide C=OStretch (Amide I)1640 - 1680
Amide N-HBend (Amide II)1510 - 1570
C-NStretch1200 - 1350
C-BrStretch500 - 650

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. uni.lumassbank.eu For this compound (C₁₀H₁₀BrNO₂), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond and the loss of the acetyl group.

Ion m/z (Mass-to-Charge Ratio) Description
[C₁₀H₁₀⁷⁹BrNO₂]⁺~254.99Molecular ion with ⁷⁹Br
[C₁₀H₁₀⁸¹BrNO₂]⁺~256.99Molecular ion with ⁸¹Br
[C₈H₇⁷⁹BrN]⁺~195.98Loss of the acetyl group
[C₈H₇⁸¹BrN]⁺~197.98Loss of the acetyl group
[C₆H₄⁷⁹Br]⁺~154.95Bromophenyl cation
[C₆H₄⁸¹Br]⁺~156.95Bromophenyl cation
[CH₃CO]⁺~43.02Acetyl cation

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of this compound, a crucial step in its synthesis and characterization, are extensively reliant on a suite of powerful chromatographic techniques. These methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC), offer high-resolution separation and sensitive detection, ensuring the chemical integrity of the compound for subsequent analytical and research applications. The choice of technique is often dictated by the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis, such as purity determination or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS can be effectively utilized for purity assessment by separating the target compound from starting materials, by-products, and other impurities that may be present after synthesis.

Principle of Separation and Detection: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in separation. The eluted compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Typical GC-MS Parameters: While specific experimental data for this compound is not extensively published, typical GC-MS parameters for related aromatic compounds can be extrapolated. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable. The oven temperature program would likely start at a lower temperature to allow for the elution of volatile impurities, followed by a ramp to a higher temperature to ensure the elution of the target compound in a reasonable time frame.

Data Interpretation and Purity Assessment: The purity of a this compound sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. The identity of the main peak is confirmed by its mass spectrum, which would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).

Table 1: Representative GC-MS Data for Purity Analysis of this compound

ParameterValue
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS DetectorElectron Ionization (EI), 70 eV
Expected Retention Time ~12-15 min
Expected m/z Fragments 255/257 (M+), 184/186, 156/158, 119, 91

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of less volatile, thermally labile, or polar compounds, making it an excellent choice for the analysis of this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Principle of Separation and Detection: In LC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The separation is achieved by the differential distribution of the analytes between the mobile phase (a liquid or a mixture of liquids) and the stationary phase. For a compound like this compound, reversed-phase chromatography is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. After elution from the column, the analytes are introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI), which generates ions in the gas phase for mass analysis.

Method Development and Purity Analysis: A typical LC-MS method for purity analysis would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. The mass spectrometer can be operated in either positive or negative ion mode, depending on which provides better sensitivity for the target compound. In positive ion mode, the protonated molecule [M+H]+ would be expected, while in negative ion mode, the deprotonated molecule [M-H]- would be observed. The high selectivity of the mass spectrometer allows for the detection of impurities even at very low levels.

Table 2: Illustrative LC-MS Parameters for this compound Analysis

ParameterValue
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Expected Retention Time ~8-10 min
Expected [M+H]+ 256/258

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purity assessment and the preparative isolation of this compound. When coupled with a UV detector, it provides a robust and reliable method for quantification and purification.

Purity Assessment by Analytical HPLC: For purity determination, an analytical HPLC system is used. The principles of separation are the same as in LC-MS, with reversed-phase chromatography being the most common mode. A UV detector is typically used to monitor the column effluent, and the wavelength of detection is chosen based on the UV absorbance spectrum of this compound, likely in the range of 254 nm where the aromatic ring absorbs strongly. The purity is calculated from the relative peak areas in the chromatogram.

Isolation by Preparative HPLC: When a highly pure sample of this compound is required for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to separate the target compound from all impurities and collect the fraction containing the pure product. The collected fractions are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed. This technique is invaluable for obtaining reference standards and for isolating sufficient quantities of the compound for detailed spectroscopic and biological evaluation. sielc.comnih.govnih.gov

Table 3: Representative HPLC Conditions for Purity and Isolation

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v)Acetonitrile/Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL
Purpose Purity AssessmentIsolation of Pure Compound

Reactivity and Transformational Chemistry of N 3 Bromophenyl 3 Oxobutanamide

Chemical Transformations Involving the β-Ketoamide Substructure

The β-ketoamide portion of N-(3-Bromophenyl)-3-oxobutanamide is rich in functionality, containing an amide, a ketone, and an activated methylene (B1212753) group. This arrangement gives rise to a variety of chemical behaviors, including tautomerism and reactivity at multiple sites.

Investigation of Keto-Enol Tautomerism and its Energetic Landscape

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium between two tautomeric forms: the keto form and the enol form. researchgate.netmasterorganicchemistry.comnih.gov This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The keto form contains two distinct carbonyl groups, while the enol form features a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen. researchgate.netmasterorganicchemistry.com

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of substituents. nih.govnih.gov In polar aprotic solvents like DMSO, the keto form is often favored, whereas in non-polar solvents such as chloroform, the enol form may be more prevalent due to the stability gained from the internal hydrogen bond. nih.gov The energetic landscape of this tautomerism dictates the relative populations of the two forms at equilibrium.

Table 1: Expected Influence of Solvent on Keto-Enol Equilibrium for this compound This table is illustrative and based on general principles for 1,3-dicarbonyl compounds.

SolventPolarityExpected Predominant TautomerRationale
Chloroform-d (CDCl₃)Non-polarEnolStabilization of the enol form via intramolecular hydrogen bonding is favored. nih.gov
Acetone-d₆Polar AproticKetoThe solvent can act as a hydrogen bond acceptor, potentially disrupting the internal hydrogen bond of the enol.
Dimethyl sulfoxide-d₆ (DMSO-d₆)Polar AproticKetoStrong hydrogen bond accepting character of the solvent stabilizes the keto form. nih.gov
Methanol-d₄Polar ProticKetoThe solvent can hydrogen bond with both forms, often favoring the more polar keto tautomer.

Reactions at the β-Carbonyl Center (e.g., Reductions, Nucleophilic Additions)

The carbonyl carbon of the ketone group (the β-carbonyl center) is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity allows for a range of chemical transformations.

Reductions: The ketone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, N-(3-bromophenyl)-3-hydroxybutanamide. This transformation changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl carbon. masterorganicchemistry.com This reaction, followed by an acidic workup, results in the formation of tertiary alcohols. The addition is often irreversible when strong nucleophiles are used. masterorganicchemistry.com

These reactions highlight the carbonyl group's role as an electrophilic site, enabling the formation of new carbon-carbon and carbon-hydrogen bonds.

Reactivity at the Activated Methylene Group (e.g., Alkylation, Acylation)

The methylene group situated between the ketone and amide carbonyls is known as an "activated" methylene group. The protons on this carbon are significantly more acidic than those of a simple alkane due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance.

This increased acidity allows for deprotonation by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate ion. This enolate can then participate in various bond-forming reactions:

Alkylation: Reaction of the enolate with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the methylene position.

Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group.

Coupling Reactions: The activated methylene group can be used in coupling reactions, such as azo coupling with diazonium salts to form hydrazones. researchgate.net

Hydrolysis and Transamidation Reactions of the Amide Moiety

The amide functional group can undergo cleavage under certain conditions.

Hydrolysis: Under either acidic or basic conditions with heating, the amide bond can be hydrolyzed. This reaction breaks the C-N bond, yielding 3-bromoaniline (B18343) and acetoacetic acid. Acetoacetic acid is unstable and readily undergoes decarboxylation to produce acetone and carbon dioxide.

Transamidation: This process involves the exchange of the amine portion of the amide with a different amine. While direct displacement is difficult, methods involving the activation of the amide bond can facilitate this transformation, providing a route to different N-substituted β-ketoamides. nih.gov

Chemical Transformations of the 3-Bromophenyl Moiety

The 3-bromophenyl group serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. researchgate.net The bromine atom on the aromatic ring is a good leaving group in these transformations, allowing for extensive functionalization of the aryl core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. researchgate.netnih.gov For this compound, these reactions offer a pathway to synthesize a diverse array of derivatives by replacing the bromine atom. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. fishersci.se It is widely used due to the mild reaction conditions and the commercial availability and low toxicity of many boronic acids. fishersci.se

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamples
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
LigandPPh₃, P(t-Bu)₃, SPhos, XPhos
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
SolventToluene, Dioxane, THF, Ethanol (B145695), Water mixtures
Boron ReagentArylboronic acid, Vinylboronic acid
  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form aryl alkynes, which are valuable building blocks in pharmaceuticals and materials science. gold-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt, although copper-free protocols have also been developed. organic-chemistry.orgrsc.org
  • Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

    ComponentExamples
    Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄
    Copper Co-catalystCuI (in traditional method)
    BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)
    SolventTHF, DMF, Toluene
    AlkynePhenylacetylene, Propyne
  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has become one of the most important for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional molecules. nih.gov The choice of ligand is crucial for the success of this reaction. wikipedia.orgorganic-chemistry.org
  • Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

    ComponentExamples
    Palladium CatalystPd₂(dba)₃, Pd(OAc)₂
    LigandBINAP, DPPF, Xantphos, tBuBrettPhos
    BaseNaOt-Bu, K₃PO₄, Cs₂CO₃
    SolventToluene, Dioxane, THF
    AminePrimary amines, Secondary amines, Anilines

    Nucleophilic Aromatic Substitution Pathways on the Brominated Phenyl Ring

    The bromine atom attached to the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring generally needs to be activated by electron-withdrawing groups. While the 3-oxobutanamide group is not a strong electron-withdrawing group, under specific conditions, this pathway can be utilized to introduce various functionalities.

    The mechanism of nucleophilic aromatic substitution typically involves the addition of the nucleophile to the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the bromide ion yields the substituted product. The reactivity of the brominated phenyl ring can be enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the bromine atom. masterorganicchemistry.com

    Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. nih.gov The reaction conditions, such as the choice of solvent and base, play a crucial role in the success of the substitution. For instance, the use of a strong base in a polar aprotic solvent can facilitate the reaction.

    Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

    The carbon-bromine bond in this compound provides a handle for the formation of organometallic intermediates, which are powerful tools in organic synthesis. These intermediates effectively reverse the polarity of the carbon atom, transforming it from an electrophilic to a nucleophilic center.

    Grignard Reagents:

    The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), can lead to the formation of a Grignard reagent. adichemistry.com This involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com However, the presence of the acidic N-H proton and the enolizable protons of the 3-oxo-butanamide moiety can complicate this reaction, as Grignard reagents are strong bases. To circumvent this issue, protection of the amide and keto functionalities or the use of low temperatures and highly activated magnesium (Rieke magnesium) may be necessary to favor the formation of the desired organometallic species. cmu.edu Once formed, the Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

    Organolithium Compounds:

    Alternatively, organolithium reagents can be prepared from this compound through a lithium-halogen exchange reaction. This typically involves treating the bromo-substituted compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov This exchange is generally faster and more efficient than the direct reaction with lithium metal. wikipedia.org Similar to Grignard reagents, the resulting aryllithium species is a potent nucleophile and a strong base, necessitating careful control of reaction conditions to avoid side reactions with the acidic protons in the molecule. fishersci.fr These organolithium intermediates can then be used in a wide range of synthetic applications, including reactions with electrophiles and transition metal-catalyzed cross-coupling reactions. nih.govrug.nl

    Organometallic ReagentPreparation MethodKey Considerations
    Grignard ReagentReaction with magnesium metal in an ethereal solvent. adichemistry.comPotential for side reactions due to the acidic N-H and enolizable protons. May require protection strategies or specialized conditions like low temperatures and activated magnesium. cmu.edu
    Organolithium CompoundLithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. wikipedia.orgnih.govFaster and often more efficient than direct lithiation. The strong basicity of the organolithium reagent requires careful control of reaction conditions to prevent deprotonation of the amide and keto groups. fishersci.fr

    Intramolecular Cyclization and Heterocyclic Ring Formation Utilizing this compound

    The bifunctional nature of this compound, possessing both an electrophilic center on the brominated ring and a nucleophilic active methylene group in the side chain, makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic systems.

    Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridones)

    Quinolines:

    Quinolines are a significant class of nitrogen-containing heterocycles with diverse biological activities. nih.govnih.gov this compound can serve as a precursor for quinoline synthesis through reactions that involve the cyclization of the side chain onto the aromatic ring. While direct intramolecular cyclization might be challenging, the compound can be modified to facilitate such reactions. For instance, the active methylene group can be functionalized to introduce a group that can then participate in a cyclization reaction. Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.govmdpi.com By leveraging the reactivity of the 3-oxobutanamide moiety, this compound can be a versatile starting material for constructing the necessary precursors for these cyclizations.

    Pyridones:

    Pyridones are another important class of N-heterocycles. chemrxiv.org The 3-oxobutanamide portion of the molecule is a key structural element for the synthesis of 2-pyridone derivatives. Condensation reactions of the active methylene group with various electrophiles can lead to intermediates that subsequently cyclize to form the pyridone ring. researchgate.net For example, reaction with malononitrile or ethyl cyanoacetate in the presence of a base can lead to the formation of highly substituted pyridone systems. researchgate.net

    Formation of Fused Heteroaromatic Systems (e.g., Thienopyridines)

    The reactivity of this compound can be extended to the synthesis of fused heteroaromatic systems. For instance, thienopyridines, which are thiophene rings fused to a pyridine ring, can be synthesized using this precursor. This often involves a multi-step sequence where the 3-oxobutanamide moiety is first transformed into a pyridine or thiophene ring, followed by a subsequent annulation reaction to form the fused system. For example, the active methylene group can react with sulfur and a suitable reagent to form a thiophene ring, which can then be further functionalized and cyclized to yield a thienopyridine derivative. researchgate.net

    Exploration of Cascade and Tandem Reactions for Complex Molecular Architectures

    The multiple reactive sites in this compound make it an ideal candidate for the development of cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. pitt.edu Such reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures. scispace.com

    For example, a reaction sequence could be initiated by a nucleophilic attack on the brominated ring, which then triggers an intramolecular cyclization involving the 3-oxobutanamide side chain. Alternatively, a reaction at the active methylene group could set the stage for a subsequent cyclization onto the aromatic ring, possibly involving a transition metal-catalyzed process. The development of such cascade reactions using this compound as a starting material is an active area of research with the potential to provide streamlined access to novel and structurally diverse heterocyclic compounds. mdpi.comrsc.org

    Heterocyclic SystemSynthetic ApproachKey Reactive Moieties
    QuinolinesModification of the 3-oxobutanamide side chain to create precursors for classic quinoline syntheses (e.g., Friedländer, Skraup). nih.govmdpi.comActive methylene group, aromatic ring.
    PyridonesCondensation of the active methylene group with electrophiles (e.g., malononitrile, ethyl cyanoacetate) followed by cyclization. researchgate.netActive methylene group.
    ThienopyridinesMulti-step synthesis involving initial formation of a thiophene ring from the 3-oxobutanamide moiety, followed by annulation to form the fused pyridine ring. researchgate.netActive methylene group.

    Coordination Chemistry and Metal Complexes of β Keto Amides, Including N 3 Bromophenyl 3 Oxobutanamide

    N-(3-Bromophenyl)-3-oxobutanamide as a Ligand in Metal Complexation

    This compound is a member of the β-keto amide family of compounds, which are noted for their utility in organic chemistry due to the presence of multiple reactive sites within their structures. researchgate.net These compounds, through keto-enol tautomerism, can exist in a form that is suitable for chelation with metal ions. The deprotonated enolate form of the β-keto amide features oxygen and nitrogen or two oxygen atoms that can act as electron-pair donors, forming a coordinate bond with a central metal ion. researchgate.netbritannica.com

    The most common coordination mode for β-keto amides involves the formation of a stable six-membered chelate ring with the metal center. In the case of this compound, coordination typically occurs through the carbonyl oxygen of the ketone and the oxygen of the deprotonated amide (enol form), or potentially through the ketone oxygen and the amide nitrogen. This bidentate chelation is a hallmark of related ligands like β-diketonates and β-ketoiminates, which form highly stable complexes with a wide range of transition metals. rsc.orgijrbat.in The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the ligand. rsc.org For instance, some pyrazolylpropanamide ligands have been shown to exhibit three different coordination modes: forming seven-membered chelate rings, bridging between two metal centers, or acting as a simple monodentate ligand. researchgate.net

    Synthesis and Characterization of Metal-β-Ketoamide Complexes

    The synthesis of metal complexes with β-keto amide ligands can be achieved through several established methods. A common approach involves the reaction of a metal salt with the β-keto amide ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. For example, a general method for synthesizing copper(II)-β-ketoamide complexes involves reacting the ligand dissolved in a solvent like DMSO with an aqueous solution of a copper salt, such as CuCl₂, in an alkaline environment. researchgate.net The stoichiometry, typically a 1:2 metal-to-ligand ratio, leads to the formation of bis(chelate)metal complexes. rsc.org Another synthetic route is ligand exchange, where a pre-existing metal complex exchanges its ligands for the β-keto amide. researchgate.net

    Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to determine their structure, composition, and properties. These methods provide crucial insights into the coordination environment of the metal ion.

    Table 1: Common Techniques for Characterization of Metal-β-Ketoamide Complexes

    TechniqueInformation ObtainedReference(s)
    Infrared (IR) Spectroscopy Identifies the coordination sites by observing shifts in the vibrational frequencies of C=O and N-H bonds upon complexation. researchgate.net, researchgate.net
    Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of diamagnetic complexes in solution. For paramagnetic complexes, shifts and relaxation times can provide information about the electronic structure. researchgate.net, rsc.org
    Mass Spectrometry Determines the molecular weight of the complex and provides information about its fragmentation pattern. researchgate.net
    UV-Visible Spectroscopy Investigates electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands. rsc.org, researchgate.net
    Single-Crystal X-ray Diffraction Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. rsc.org, researchgate.net
    Elemental Analysis Confirms the empirical formula of the synthesized complex. researchgate.net, ijrbat.in
    Thermogravimetric Analysis (TGA) Studies the thermal stability of the complexes and can indicate the presence of coordinated water molecules. ijrbat.in ijrbat.in
    Magnetic Susceptibility Determines the magnetic properties of the complex, indicating the number of unpaired electrons and thus the spin state of the metal center. researchgate.net

    Studies on the Electronic Structure and Bonding in Coordination Compounds

    The bonding in coordination compounds, including those with β-keto amide ligands, is described by several theoretical models, primarily Valence Bond Theory (VBT), Crystal Field Theory (CFT), and Ligand Field Theory (LFT), which is a more advanced version of CFT incorporating aspects of Molecular Orbital (MO) Theory. researchgate.netlibretexts.org

    Valence Bond Theory (VBT) , introduced by Linus Pauling, describes the formation of coordinate bonds through the overlap of filled ligand orbitals with empty hybridized orbitals of the central metal ion. britannica.com For an octahedral complex, the metal ion would utilize d²sp³ or sp³d² hybrid orbitals, while a square planar geometry would involve dsp² hybridization. britannica.comlibretexts.org VBT provides a straightforward picture of bond formation and molecular geometry.

    Crystal Field Theory (CFT) focuses on the electrostatic interactions between the metal ion's d-electrons and the ligands, which are treated as point charges. In an octahedral field, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these levels is known as the crystal field splitting energy (Δo). libretexts.org This splitting explains the electronic spectra and magnetic properties of complexes. For instance, the color of many transition metal complexes arises from the absorption of light to promote an electron from the t₂g to the eg level. libretexts.org CFT also successfully explains the existence of high-spin and low-spin complexes, which depends on whether the crystal field splitting energy (Δo) is smaller or larger than the spin-pairing energy (P). libretexts.org

    Molecular Orbital (MO) Theory provides the most comprehensive description by considering the formation of molecular orbitals from the overlap of metal and ligand atomic orbitals. rsc.org This model accounts for the covalent character of the metal-ligand bond. A simplified MO diagram for an octahedral complex shows bonding, non-bonding (primarily metal t₂g orbitals), and anti-bonding (e.g., σ) molecular orbitals. Electronic transitions, such as ligand π to π transitions and metal-to-ligand charge transfer (MLCT) bands, can be rationalized within this framework. rsc.org Electrochemical studies on such complexes can further probe the ligand field strength and the electronic effects on the metal center. rsc.org

    Potential Catalytic Applications of Metal-β-Ketoamide Complexes in Organic Transformations

    Metal complexes are fundamental to catalysis, enabling a vast array of organic transformations with high efficiency and selectivity. nih.gov Complexes derived from β-keto amides and related ligands are explored for their catalytic potential, drawing inspiration from the reactivity of metalloenzymes which often feature metal ions in coordination environments with both hard and soft donor atoms. nih.gov

    The design of these catalysts aims to create complexes that are stable yet capable of providing open coordination sites for substrate binding and activation. chemrxiv.org Metal-β-ketoamide complexes have shown promise in several types of organic reactions:

    Hydrofunctionalization Reactions: This broad class of reactions involves the addition of an H-X bond across an unsaturated C-C bond (alkene or alkyne). Metal-β-ketoamide complexes can potentially catalyze reactions such as hydrosilylation (addition of Si-H), hydroamination (addition of N-H), and hydroboration (addition of B-H). nih.govmdpi.comchemrxiv.org For example, zinc complexes with related β-thioketiminate ligands have been successfully used as catalysts for the hydroboration of ketones. nih.govchemrxiv.org

    C-N Bond Formation: The construction of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net Transition metal-catalyzed C-H amination is a powerful strategy for this purpose. ibs.re.kr Metal complexes, including those with structures analogous to β-keto amides, can facilitate intramolecular C-H amination to produce valuable heterocyclic structures like lactams. ibs.re.kr

    Polymerization Reactions: Group IV metal complexes are well-known catalysts for the polymerization of alkenes and the ring-opening polymerization of cyclic esters. mdpi.comnih.gov While sterically demanding β-ketoamide-type ligands can sometimes hinder catalytic activity due to steric strain, the tunability of their electronic and steric properties offers a pathway to modulate catalytic performance. nih.gov

    The catalytic cycle for these transformations typically involves key steps such as substrate coordination to the metal center, insertion of the unsaturated substrate into a metal-hydride or metal-amido bond, and reductive elimination to release the product and regenerate the active catalyst. mdpi.com

    Theoretical and Computational Investigations of N 3 Bromophenyl 3 Oxobutanamide

    Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

    Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and orbital energies.

    The electronic structure of N-(3-Bromophenyl)-3-oxobutanamide is characterized by the interplay of the phenyl ring, the bromo-substituent, and the oxobutanamide side chain. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. Simultaneously, its lone pairs can participate in resonance, donating electron density (+M effect). The meta-position of the bromine substituent influences the electronic properties of the aromatic ring in a distinct manner compared to ortho or para isomers.

    Key parameters derived from quantum chemical calculations that help in reactivity profiling include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

    Molecular Electrostatic Potential (MEP) maps are another vital output. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, appearing as red or yellow regions on an MEP map, making them susceptible to electrophilic attack. The hydrogen atom of the amide group (N-H) would be an electron-poor site, appearing blue.

    Illustrative Data Table: Calculated Electronic Properties (Based on typical values for similar acetoacetanilide (B1666496) derivatives)

    ParameterCalculated ValueSignificance
    HOMO Energy-6.5 eVIndicates electron-donating capacity
    LUMO Energy-1.2 eVIndicates electron-accepting capacity
    HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability
    Dipole Moment3.5 DMeasures the overall polarity of the molecule
    Electron Affinity1.8 eVEnergy released when an electron is added
    Ionization Potential8.2 eVEnergy required to remove an electron

    Density Functional Theory (DFT) Studies of Tautomeric Forms and Associated Energetics

    This compound can exist in different tautomeric forms, primarily the keto and enol forms, due to the presence of the β-dicarbonyl moiety. DFT calculations are exceptionally well-suited to investigate the relative stabilities of these tautomers. nih.gov The equilibrium between the keto and enol forms is critical as it can dictate the compound's reactivity, coordination chemistry, and biological activity.

    The primary tautomeric equilibrium for this compound involves the migration of a proton from the α-carbon (the CH2 group between the two carbonyls) to one of the carbonyl oxygen atoms, forming an enol. This results in two possible enol forms, one involving the amide carbonyl and the other involving the ketone carbonyl. Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.

    DFT studies can calculate the total electronic energy of each tautomer. orientjchem.org The tautomer with the lower energy is thermodynamically more stable. The calculations can also model the transition state connecting the tautomers, allowing for the determination of the activation energy barrier for the tautomerization process. Solvent effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which can be crucial as the stability of tautomers often depends on the polarity of the solvent. For instance, polar solvents may stabilize the more polar keto form. orientjchem.org

    Illustrative Data Table: Relative Energies of Tautomeric Forms (Based on DFT calculations for analogous β-ketoamides)

    TautomerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (In Water)Key Features
    Keto Form0.00 (Reference)0.00 (Reference)Contains two C=O groups and a CH2 group
    Enol Form (Ketone)-2.5-1.0Contains C=C-OH and C=O groups; stabilized by intramolecular H-bond
    Enol Form (Amide)+5.8+4.2Contains C=C-OH and C=N groups; generally less stable

    Molecular Modeling and Conformational Analysis

    The three-dimensional structure and conformational flexibility of this compound are key to its interactions with other molecules, such as biological receptors or catalysts. Molecular modeling techniques, including molecular mechanics and DFT, are used to explore the potential energy surface of the molecule and identify its stable conformers.

    Conformational analysis involves the systematic rotation around single bonds to identify low-energy conformations. For this compound, key rotatable bonds include the C-N bond of the amide linkage and the C-C bonds in the side chain. The rotation around the C-N bond can lead to cis and trans amide conformations, with the trans conformation typically being more stable.

    The orientation of the bromophenyl ring relative to the side chain is another important conformational parameter. DFT calculations can determine the dihedral angles that correspond to energy minima. These studies reveal the most likely shapes the molecule will adopt in different environments.

    Illustrative Data Table: Key Conformational Parameters (Based on conformational analysis of similar N-phenylamides)

    Dihedral AngleDescriptionStable Conformation(s) (Degrees)Energy Barrier for Rotation (kcal/mol)
    C(keto)-C(alpha)-C(amide)-NRotation of the amide group~180° (anti-periplanar)~5-7
    C(alpha)-C(amide)-N-C(phenyl)Rotation of the phenyl ring~30-45° (non-planar)~2-4
    C(amide)-N-C(phenyl)-C(bromo)Orientation of the bromo-substituentPlanar with the ringHigh

    Computational Prediction of Spectroscopic Signatures

    Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

    NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts can be compared with experimental data to assign peaks and confirm the proposed structure, including the predominant tautomeric form.

    IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. rsc.org This allows for the assignment of characteristic absorption bands, such as the C=O stretching vibrations of the keto form or the O-H and C=C stretching vibrations of the enol form.

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax).

    Illustrative Data Table: Predicted Spectroscopic Data (Based on computational spectroscopy of related structures)

    SpectrumPredicted Peak/SignalAssignment
    ¹H NMR (δ, ppm)10.1N-H (amide proton, keto form)
    ¹H NMR (δ, ppm)12.5O-H (enol proton, intramolecular H-bond)
    ¹³C NMR (δ, ppm)204.5C=O (ketone carbon, keto form)
    ¹³C NMR (δ, ppm)164.0C=O (amide carbon, keto form)
    IR (cm⁻¹)~1725C=O stretch (ketone, keto form)
    IR (cm⁻¹)~1670C=O stretch (amide I band, keto form)
    IR (cm⁻¹)~3300N-H stretch (keto form)
    IR (cm⁻¹)~1610C=C stretch (enol form)
    UV-Vis (λmax, nm)~250, ~290π → π* and n → π* transitions

    Mechanistic Investigations of Chemical Reactions Involving this compound

    Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, its role as a precursor in forming heterocyclic compounds (like pyrazoles or pyridines), or its hydrolysis.

    By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

    For example, in a cyclization reaction where this compound acts as a starting material, DFT calculations could be used to compare different possible pathways. This would involve locating the transition state for each step and calculating its energy. The pathway with the lowest activation energy barrier would be the most likely mechanism. Such studies can explain regioselectivity and stereoselectivity observed in reactions.

    Illustrative Data Table: Mechanistic Parameters for a Hypothetical Reaction (Example: A base-catalyzed intramolecular cyclization)

    Reaction StepSpeciesRelative Energy (kcal/mol)Description
    1Reactants + Base0.0Starting materials
    2Transition State 1+15.2Proton abstraction from the α-carbon
    3Intermediate (Enolate)-5.5Formation of the reactive enolate
    4Transition State 2+22.8Intramolecular nucleophilic attack
    5Intermediate (Cyclic Adduct)-12.0Formation of the cyclic intermediate
    6Transition State 3+8.1Elimination of a leaving group
    7Products-25.0Final cyclized product

    Advanced Synthetic Applications of N 3 Bromophenyl 3 Oxobutanamide As a Building Block

    N-(3-Bromophenyl)-3-oxobutanamide as a Versatile Synthetic Building Block in Organic Chemistry

    This compound serves as a readily accessible precursor for a variety of heterocyclic compounds and other functionalized organic molecules. Its utility stems from the strategic placement of functional groups that can independently or concertedly engage in chemical reactions. The active methylene (B1212753) group, flanked by two carbonyl functionalities, is a potent nucleophile, enabling condensations and alkylations. The keto group can participate in reactions with nucleophiles, while the amide linkage can be involved in cyclization reactions or be cleaved under certain conditions. The bromo-substituent on the aromatic ring is a key feature, allowing for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, thereby expanding the molecular diversity of the resulting products.

    Application in the Construction of Complex Organic Scaffolds

    The strategic arrangement of functional groups within this compound makes it an ideal starting material for the synthesis of complex organic scaffolds, particularly heterocyclic systems which are prevalent in pharmaceuticals and other biologically active compounds. The ability to control the reaction pathway by selecting appropriate reagents and conditions allows for the targeted synthesis of various molecular frameworks.

    For instance, related N-aryl-3-oxobutanamides have been shown to be excellent precursors for the synthesis of dihydroisoxazolo[5,4-b]pyridines and benzoxazocine derivatives through multicomponent reactions. beilstein-journals.org The outcome of these reactions can be selectively directed towards one scaffold over the other by modifying the reaction conditions, such as the choice of catalyst and the application of ultrasound. beilstein-journals.org This switchable reactivity highlights the potential of this compound to serve as a versatile platform for generating diverse heterocyclic libraries.

    Preparation of Substituted Urea (B33335) Derivatives via the Masked Isocyanate Strategy

    While direct literature on the use of this compound in a masked isocyanate strategy for urea synthesis is not prevalent, the reactivity of related 3-oxobutanamides suggests its potential in this area. A common approach involves the reaction of the active methylene group with an isocyanate or isothiocyanate. For example, the reaction of 3-oxo-N-(3-trifluoromethyl)phenylbutanamide with phenyl isothiocyanate in a basic medium leads to the formation of a thiocarbamoyl derivative. researchgate.net This reaction proceeds through the formation of a non-isolable intermediate where the active methylene has added to the C=N bond of the isothiocyanate. researchgate.net

    A similar strategy could be envisioned with this compound and various isocyanates to generate N-acylurea derivatives. The initial adduct, formed by the addition of the active methylene to the isocyanate, could then undergo rearrangement or further transformation to yield substituted ureas. This approach would offer a convenient route to these important functional groups, which are found in numerous pharmaceuticals and agrochemicals.

    Role in the Design and Implementation of Multi-component Reactions

    Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. N-aryl-3-oxobutanamides are frequently employed as key components in various MCRs due to their multiple reactive centers.

    Studies on the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides have demonstrated the profound influence of the substituent on the aryl ring on the reaction outcome. beilstein-journals.orgnih.gov For instance, the reaction can yield different heterocyclic scaffolds depending on the electronic and steric nature of the aryl substituent and the reaction conditions employed. beilstein-journals.org While specific examples detailing the use of this compound in these exact MCRs are not extensively documented in the provided results, its structural similarity to the studied N-aryl-3-oxobutanamides strongly suggests its applicability in such transformations for the synthesis of novel heterocyclic structures. The electron-withdrawing nature of the bromine atom could influence the reactivity of the enolate intermediate, potentially leading to unique reaction pathways and products.

    Precursor for the Development of Advanced Organic Materials

    The unique combination of a reactive β-dicarbonyl unit and a functionalizable bromophenyl group makes this compound an attractive precursor for the synthesis of advanced organic materials. The bromo-substituent can serve as a handle for polymerization reactions, such as Suzuki or Sonogashira coupling, to create conjugated polymers. These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Furthermore, the heterocyclic scaffolds that can be synthesized from this compound may themselves possess interesting photophysical or electronic properties. By carefully designing the synthetic route and incorporating this building block, it is possible to develop novel dyes, sensors, or other functional organic materials with tailored properties. The versatility of this starting material allows for systematic structural modifications, enabling the fine-tuning of the material's performance for specific applications.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for N-(3-Bromophenyl)-3-oxobutanamide, and how can reaction conditions be optimized to minimize by-products?

    • Methodological Answer : A common approach involves bromination of the parent 3-oxobutanamide scaffold. For example, bromine in acetic acid can be added dropwise to a solution of the precursor under controlled temperature (e.g., room temperature) to avoid over-bromination. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product from intermediates like di-brominated derivatives .

    Q. How can crystallographic techniques validate the molecular structure of this compound?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow cooling of saturated solutions (e.g., in water or ethanol). Key parameters to report include unit cell dimensions, space group, and refinement statistics (e.g., R-factors). For analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, SC-XRD confirmed bond angles and planarity of the aromatic system, which are critical for validating electronic properties .

    Q. What spectroscopic methods are most effective for characterizing this compound?

    • Methodological Answer :

    • FTIR : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹).
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and the methyl/methylene groups in the butanamide chain (δ 2.1–3.5 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ for C₁₀H₁₀BrNO₂: 268.9974) .

    Advanced Research Questions

    Q. How do substituent effects on the phenyl ring influence the reactivity of 3-oxobutanamide derivatives in oxidation reactions?

    • Methodological Answer : Substituents like bromine alter electron density, affecting reaction pathways. For instance, (diacetoxyiodo)benzene (DIB)-mediated oxidation of N-aryl-3-oxobutanamides yields 2,2-dihaloacetamides. Electron-withdrawing groups (e.g., -Br) stabilize intermediates, improving yields (e.g., 75–85% for para-substituted derivatives). Use Hammett σ constants to predict substituent effects and design substrates for regioselective transformations .

    Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

    • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, GLUT isoform specificity). For example, Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) inhibits GLUT1/GLUT4 (IC₅₀ = 68 μM) but shows variability in cytotoxicity assays. Validate results using orthogonal methods:

    • Glucose Uptake Assays : Radiolabeled 2-deoxyglucose in adipocytes vs. cancer cells.
    • Structural Analogs : Compare bromophenyl vs. trifluoromethylphenyl derivatives to isolate electronic vs. steric effects .

    Q. How can microwave-assisted synthesis improve the efficiency of this compound-based heterocycles?

    • Methodological Answer : Microwave irradiation reduces reaction times and improves yields. For example, reacting N-aryl-3-oxobutanamides with aldehydes and urea in ethanol under microwave conditions (100°C, 20 min) produces tetrahydropyrimidine derivatives with >90% purity without column chromatography. Monitor reaction progress via in situ FTIR to avoid side products .

    Q. What computational tools predict the metabolic pathways of this compound in biotransformation studies?

    • Methodological Answer : Use in silico platforms like ADMET Predictor™ or MetaCore™ to identify potential Phase I/II metabolism sites (e.g., oxidation of the ketone group or hydrolysis of the amide bond). Validate predictions with in vitro liver microsome assays and LC-MS/MS metabolite profiling .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.